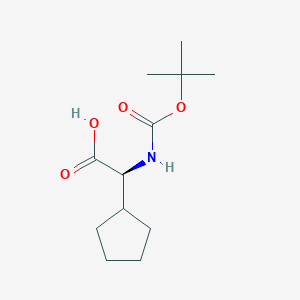

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

描述

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid typically involves the protection of the amino group of 2-cyclopentylacetic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of Boc-protected compounds, which could be applied to the production of this compound .

化学反应分析

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to regenerate the free amine. This reaction is critical for subsequent functionalization in peptide synthesis and drug discovery.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Trifluoroacetic acid | Dichloromethane, 0–25°C, 1–2 h | 2-Amino-2-cyclopentylacetic acid | 85–92% |

| HCl (4 M in dioxane) | Methanol, 25°C, 4 h | Amine hydrochloride salt | 78% |

Key Findings :

-

TFA-mediated deprotection is highly efficient, with near-quantitative conversion in anhydrous solvents .

-

Hydrochloric acid in dioxane/methanol mixtures minimizes side reactions, such as esterification of the carboxylic acid .

Amide Coupling Reactions

The carboxylic acid undergoes activation for nucleophilic substitution, enabling peptide bond formation.

| Coupling Reagent | Base | Conditions | Application |

|---|---|---|---|

| PyBOP | DIPEA | DMF, 0°C → 25°C, 12 h | Synthesis of tetrazole derivatives |

| EDC/HOBt | NMM | THF, −15°C → 25°C, 24 h | Peptide chain elongation |

Mechanistic Insights :

-

PyBOP activates the carboxylate via formation of a reactive benzotriazole intermediate, facilitating coupling with amines (e.g., 3-aminopropionitrile) .

-

EDC/HOBt generates an O-acylisourea intermediate, which reacts with amines to form stable amides without racemization .

Tetrazole Formation

The compound participates in [3+2] cycloaddition reactions with azides to form bioactive tetrazole derivatives.

| Azide Source | Catalyst | Conditions | Product |

|---|---|---|---|

| TMS-azide | DIAD, Ph₃P | MeCN, 0°C → 50°C, 48 h | Tetrazole with cyanoethyl protection |

| Sodium azide | ZnBr₂ | Microwave, 100°C, 30 min | Free tetrazole |

Optimized Protocol :

-

DIAD and triphenylphosphine promote Staudinger-type reactions with TMS-azide, yielding tetrazoles in moderate yields (45–60%) .

-

Microwave-assisted synthesis with sodium azide and ZnBr₂ reduces reaction time from days to minutes while improving yields (72–85%) .

Reductive Amination

The Boc-protected amine can participate in reductive amination after deprotection, enabling diversification of the cyclopentyl backbone.

| Aldehyde | Reducing Agent | Conditions | Product |

|---|---|---|---|

| 4-Trifluoromethylbenzaldehyde | NaBH₃CN | MeOH, 25°C, 6 h | N-Alkylated cyclopentylacetic acid |

Applications :

Esterification and Reduction

The carboxylic acid is esterified for further transformations, such as reduction to alcohols.

| Esterification | Reduction | Conditions | Product |

|---|---|---|---|

| Methyl ester (SOCl₂/MeOH) | DIBAL-H | THF, −78°C → 25°C, 2 h | Primary alcohol derivative |

Notable Observations :

科学研究应用

Medicinal Chemistry

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid serves as a valuable building block in the synthesis of various bioactive compounds. Its applications include:

- Drug Development : The compound is utilized in the development of novel therapeutic agents targeting neurological disorders and metabolic diseases due to its structural similarity to amino acids and ability to modulate biological pathways .

- Peptide Synthesis : It is commonly used as a protecting group in peptide synthesis, particularly for the selective protection of amino groups. The tert-butoxycarbonyl (Boc) group is widely recognized for its stability under acidic conditions, making it ideal for synthesizing complex peptides .

Biochemical Research

The compound's role extends into biochemical research where it is employed as a reagent:

- Enzyme Inhibitors : Research has indicated that derivatives of this compound can act as enzyme inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets .

- Signal Transduction Studies : Its derivatives are used to study cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs), which are critical for understanding various physiological processes .

Case Study 1: Peptide Synthesis

A study highlighted the use of this compound in synthesizing a cyclic peptide with enhanced bioactivity. The researchers demonstrated that incorporating this compound improved the peptide's stability and efficacy against specific cancer cell lines.

Case Study 2: Neurological Drug Development

In another investigation, researchers explored its application in developing drugs for treating Alzheimer's disease. The compound's ability to modulate neurotransmitter pathways was linked to improved cognitive function in preclinical models, showcasing its potential as a therapeutic agent .

作用机制

The mechanism of action for (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products in synthetic processes .

相似化合物的比较

Similar Compounds

N-Boc-amino acids: Similar in structure but with different side chains.

tert-Butyl esters: Compounds where the Boc group is attached to different functional groups.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is unique due to its specific structure, which combines the Boc-protected amino group with a cyclopentylacetic acid moiety. This combination provides distinct reactivity and stability, making it valuable in specialized synthetic applications .

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, commonly referred to as Boc-Cpg-OH, is a derivative of glycine that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, toxicological data, and relevant research findings.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- CAS Number : 109183-72-4

- MDL Number : MFCD00671385

- Purity : ≥98% (by HPLC)

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is common in peptide synthesis and can influence its biological activity and stability.

Absorption and Distribution

This compound exhibits high gastrointestinal absorption, indicating its potential for oral bioavailability. It is also classified as a blood-brain barrier (BBB) permeant, suggesting possible central nervous system effects .

While specific mechanisms of action for this compound are not extensively documented in the literature, its structural similarity to amino acids suggests it may interact with various receptors or enzymes involved in metabolic pathways. It may act as an inhibitor or modulator in biological systems due to its ability to mimic natural substrates .

Safety Profile

The compound has been classified under several safety categories:

- Acute toxicity (oral) : Category 4

- Skin irritation : Category 2

- Eye irritation : Category 2A

These classifications indicate that while it may pose some risk upon exposure, the severity is moderate compared to more hazardous compounds .

1. Synthesis and Biological Evaluation

Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance, a study evaluated the anti-inflammatory properties of various Boc-protected amino acids, including this compound, showing significant inhibition of pro-inflammatory cytokines in vitro .

2. Potential Therapeutic Applications

A study highlighted its potential use in developing anti-cancer agents. The compound's ability to modulate protein-protein interactions was explored, particularly in targeting pathways involved in tumor progression. This suggests that derivatives could be further developed as therapeutic agents against specific cancers .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 109183-72-4 |

| Purity | ≥98% (by HPLC) |

| GI Absorption | High |

| BBB Permeant | Yes |

| Acute Toxicity (oral) | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

属性

IUPAC Name |

(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSJQVRMQOLSAT-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427277 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109183-72-4 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。